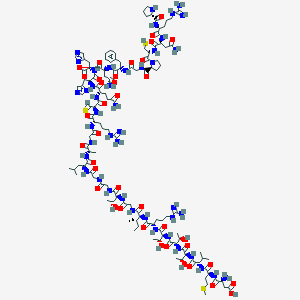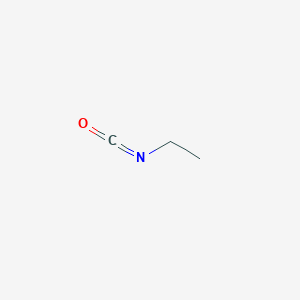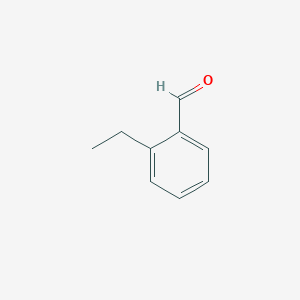![molecular formula C12H14O4 B125331 2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid CAS No. 153464-16-5](/img/structure/B125331.png)
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as MOPPA, and its chemical formula is C12H14O4. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
科学研究应用
MOPPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. MOPPA has also been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, MOPPA has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
The exact mechanism of action of MOPPA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, MOPPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
生化和生理效应
MOPPA has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in vitro and in vivo. Additionally, MOPPA has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using MOPPA in lab experiments is its well-established synthesis method. MOPPA is also relatively stable and can be stored for extended periods of time. However, one limitation of using MOPPA in lab experiments is its potential toxicity. MOPPA has been found to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling this compound.
未来方向
There are several future directions for the study of MOPPA. One potential direction is the further investigation of its anti-inflammatory and analgesic properties. MOPPA could be studied in animal models of arthritis and other inflammatory diseases to determine its efficacy as a potential treatment. Another potential direction is the investigation of its antitumor activity. MOPPA could be studied in animal models of cancer to determine its potential as a cancer treatment. Additionally, the neuroprotective effects of MOPPA could be further investigated in animal models of Alzheimer's disease and other neurodegenerative disorders.
合成方法
The synthesis of MOPPA involves the reaction between 3-methoxy-3-oxopropyl bromide and 4-acetylaniline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography or recrystallization.
属性
CAS 编号 |
153464-16-5 |
|---|---|
产品名称 |
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid |
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-[4-(3-methoxy-3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)7-6-9-2-4-10(5-3-9)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
InChI 键 |
NUBCNNCNUNKKRY-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
规范 SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
同义词 |
Benzenepropanoic acid, 4-(carboxymethyl)-, -alpha--methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



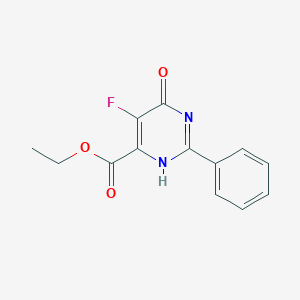
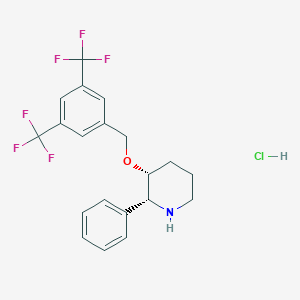
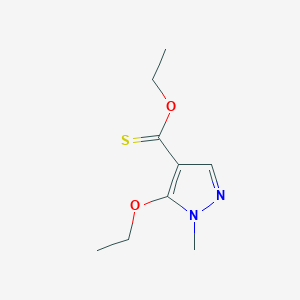
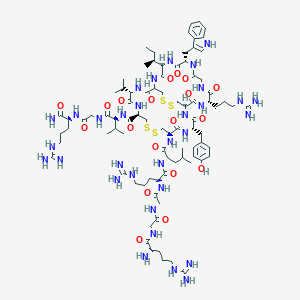
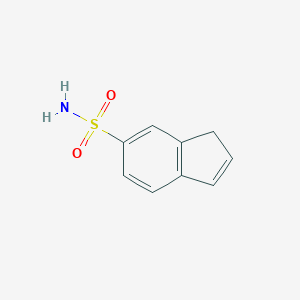
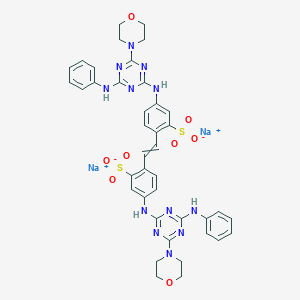

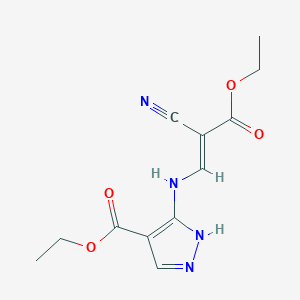
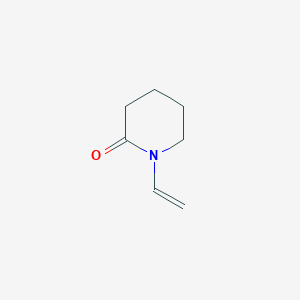
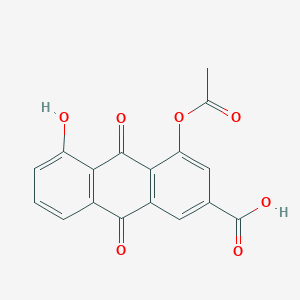
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
